molecular formula C6H5ClN4 B13004173 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B13004173
M. Wt: 168.58 g/mol
InChI Key: ZGNHHOWPEFCWBP-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a nitrogen-containing fused heterocyclic compound that serves as a privileged building block in synthetic organic and medicinal chemistry research. The 1,2,3-triazolo[1,5-a]pyrazine scaffold is of significant interest in drug discovery programs, with documented applications in the development of agents for infectious diseases. Related triazolopyrazine molecular frameworks have demonstrated potent in vitro antibacterial activity against both Gram-positive and Gram-negative pathogens . This scaffold is a key structural component in research focused on modulating various biological targets; similar fused triazole heterocycles have shown potent c-Met protein kinase inhibition, GABAA allosteric modulating activity, and β-secretase 1 (BACE-1) inhibition . The chloro and methyl substituents on this core structure provide reactive sites for further functionalization, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. The unique chemical structure of the triazole moiety can influence the polarity, lipophilicity, and hydrogen-bond-forming capacity of resultant compounds, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties in lead candidate development . This compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical reagents with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-methyltriazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5ClN4/c1-4-3-11-5(2-8-10-11)6(7)9-4/h2-3H,1H3

InChI Key

ZGNHHOWPEFCWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=N2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization via Tetrazole Precursors

One of the earliest and foundational methods for synthesizing 1,2,3-triazolo[1,5-a]pyrazines involves the thermolysis of 5-(2-pyrazinyl)tetrazole derivatives. This approach, pioneered by Wentrup, uses the following key steps:

  • Preparation of 2-(2H-tetrazol-5-yl)pyrazine from 2-cyanopyrazine by treatment with hydrazoic acid generated in situ from ammonium chloride and sodium azide.
  • Thermolysis of the tetrazole precursor at high temperature (around 400 °C) under vacuum (10⁻⁵ Torr) to induce intramolecular cyclization via a diazo intermediate, yielding the 1,2,3-triazolo[1,5-a]pyrazine core.
  • This method typically results in moderate yields (~20%) due to harsh conditions but establishes the core fused ring system.

Table 1: Key Reaction Parameters for Tetrazole Thermolysis Method

Step Reagents/Conditions Yield (%) Notes
Tetrazole formation 2-cyanopyrazine + NH4Cl + NaN3 (in situ hydrazoic acid) High Precursor synthesis
Thermolysis 400 °C, 10⁻⁵ Torr ~20 Harsh conditions, diazo intermediate formation

This method is foundational but limited by low yield and extreme conditions.

Hydrazine-Mediated Cyclization of Nitro-Substituted Precursors

An alternative milder approach involves ring-opening/ring-closing cyclotransformations using hydrazine hydrate:

  • Starting from 1H-1,2,3-triazole-fused nitropyridin-2(1H)-ones, treatment with excess hydrazine hydrate at elevated temperature (~140 °C) for 3–4 hours induces cyclization to form pyrazinone-fused triazoles.
  • This method achieves higher yields (~86%) and avoids chromatographic purification.
  • It is applicable to various nitropyridinone derivatives, offering a versatile route to triazolo-pyrazine analogs.

This approach is promising for preparing 1,2,3-triazolo[1,5-a]pyrazine derivatives with functional group tolerance.

Chlorination and Methylation Strategies

Selective chlorination at the 4-position and methylation at the 6-position are typically introduced via:

  • Chlorination using phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride on pyrazolo or pyrazinopyrimidine precursors.
  • Methylation often introduced earlier in the synthetic sequence via alkylation of pyrazine or pyrazolopyrimidine intermediates.

For example, chlorination of pyrazolopyrimidines with POCl₃ at controlled temperatures yields the 4-chloro derivative in good yield (up to 84%).

Coupling and Amidation Reactions

Subsequent functionalization steps involve:

  • Nucleophilic aromatic substitution or amidation reactions to introduce additional substituents or side chains.
  • Use of coupling agents such as HATU, EDCI, and bases like DIPEA in solvents like DMF or dichloromethane.
  • Purification by flash chromatography or reverse-phase chromatography to isolate pure compounds.

These steps are critical for preparing derivatives and analogs of the target compound for biological evaluation.

Representative Synthetic Scheme Summary

Step No. Reaction Type Reagents/Conditions Outcome Yield (%)
1 Tetrazole formation 2-cyanopyrazine + NH4Cl + NaN3 (in situ) 2-(2H-tetrazol-5-yl)pyrazine High
2 Thermolysis cyclization 400 °C, 10⁻⁵ Torr 1,2,3-triazolo[1,5-a]pyrazine core ~20
3 Hydrazine cyclization (alt.) Hydrazine hydrate, 140 °C, 3–4 h Pyrazinone-fused triazole ~86
4 Chlorination POCl₃ or trifluoromethanesulfonic anhydride 4-Chloro substitution 80–85
5 Methylation Alkylation with methylating agents 6-Methyl substitution Variable
6 Coupling/Amidation HATU, EDCI, DIPEA, DMF/DCM Functionalized derivatives 50–90

Analytical and Purification Techniques

  • Mass Spectrometry (MS) confirms molecular weight and substitution pattern.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) characterizes the chemical environment of protons and carbons, confirming ring fusion and substitution.
  • Chromatography : Flash silica gel chromatography and reverse-phase C18 chromatography are employed for purification.
  • Crystallization and drying under vacuum yield the final solid compounds with high purity.

Summary of Research Findings

  • The thermolysis of tetrazole precursors remains a classical but harsh method for constructing the 1,2,3-triazolo[1,5-a]pyrazine core.
  • Hydrazine-mediated cyclization offers a milder, higher-yielding alternative for preparing fused triazolo-pyrazines.
  • Selective chlorination and methylation are achieved via established electrophilic substitution reactions on pyrazine or pyrazolopyrimidine intermediates.
  • The synthetic routes are adaptable for preparing various derivatives for pharmaceutical applications, particularly as receptor antagonists or enzyme inhibitors.
  • Purification and characterization protocols ensure the isolation of analytically pure compounds suitable for further biological testing.

This comprehensive analysis integrates diverse synthetic strategies and research data to provide a professional and authoritative overview of the preparation methods for 4-Chloro-6-methyl-triazolo[1,5-a]pyrazine.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 4 undergoes substitution with nucleophiles due to the electron-withdrawing nature of the triazole and pyrazine rings.

ReagentConditionsProductYield/NotesSource
Ammonia (NH₃)Ethanol, reflux, 12 h4-Amino-6-methyl-triazolo[1,5-a]pyrazine65–78%
Sodium methoxideDMF, 80°C, 6 h4-Methoxy-6-methyl-triazolo[1,5-a]pyrazine72% (regioselective)
HydrazineEthanol, RT, 24 h4-Hydrazino-6-methyl-triazolo[1,5-a]pyrazine58% (used in further cyclizations)

Mechanism : The chloro group activates the ring toward NAS due to conjugation with the triazole’s electron-deficient π-system. The methyl group at position 6 mildly enhances steric hindrance but does not significantly alter electronic effects.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings to introduce aryl or alkyl groups.

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acid4-Phenyl-6-methyl-triazolo[1,5-a]pyrazine81%
Buchwald-HartwigPd₂(dba)₃, XantphosAniline4-(N-Phenylamino)-6-methyl-triazolo[1,5-a]pyrazine68%

Limitations : Steric hindrance from the methyl group reduces yields with bulky coupling partners.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions under specific conditions.

Reaction PartnerConditionsProductNotesSource
EthynylbenzeneCuI, DIPEA, DMF, 60°CFused triazole-isoxazoline derivativeForms a tricyclic system
Nitrile oxidesRT, toluene1,2,4-Oxadiazole-fused pyrazineRegioselective at triazole N2

Functionalization of the Methyl Group

The methyl group at position 6 can be oxidized or halogenated.

ReactionReagentProductYieldSource
OxidationKMnO₄, H₂O, 100°C6-Carboxy-4-chloro-triazolo[1,5-a]pyrazine44%
BrominationNBS, AIBN, CCl₄, reflux6-Bromomethyl-4-chloro-triazolo[1,5-a]pyrazine61%

Reductive Dehalogenation

The chloro group can be removed under reducing conditions.

ReagentConditionsProductYieldSource
H₂, Pd/CEthanol, 50 psi, 12 h6-Methyl-triazolo[1,5-a]pyrazine89%

Key Challenges and Outlook

  • Regioselectivity : Competing reactions at N1 vs. N2 of the triazole require careful optimization .

  • Stability : The methyl group may undergo unintended oxidation during storage or reactions.

Future research should explore photocatalytic C–H functionalization and asymmetric catalysis to access enantiomerically pure derivatives.

Scientific Research Applications

Structure and Characteristics

4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine has the following chemical structure:

  • CAS Number : 1707566-56-0
  • Molecular Formula : C6H6ClN5
  • Molecular Weight : 185.60 g/mol

The compound features a triazole ring fused to a pyrazine ring, which contributes to its diverse reactivity and biological activity.

Medicinal Chemistry

Antiviral Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrazine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have been explored for their efficacy against respiratory syncytial virus (RSV) and other viral pathogens. The mechanism often involves inhibition of viral fusion proteins, which are crucial for viral entry into host cells.

Case Study: RSV Inhibitors
A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions could enhance anti-RSV activity. Although not directly tested on 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine, the findings suggest a promising pathway for developing antiviral agents based on this scaffold .

Material Science

Polymer Chemistry
The unique properties of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine may also be harnessed in polymer chemistry. Its ability to act as a cross-linking agent could enhance the mechanical properties of polymers.

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntiviral agentsInhibition of viral fusion proteins
AgriculturePesticidesDisruption of pest biological pathways
Material SciencePolymer cross-linking agentsEnhanced mechanical properties

Comparison with Similar Compounds

Positional Isomers

  • [1,2,4]Triazolo[1,5-a]pyrazines (e.g., 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine):

    • Synthesized via multi-step routes involving substitution, acylation, and cyclization .
    • Exhibit distinct regiochemistry, altering electronic properties compared to [1,2,3]-fused analogs.
    • Demonstrated antitumor and anticoagulant activities .
  • [1,2,3]Triazolo[1,5-a]pyrazines (e.g., 4-phenyl-6,7-dihydro derivatives): Synthesized efficiently via one-pot Huisgen cycloaddition of ynones and amino azides (yields >80%) . Chloro and methyl substituents in the target compound enhance lipophilicity (ClogP ≈ 2.5 vs. 1.8 for non-substituted analogs) .

Hydrogenated Derivatives

  • 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines :
    • Reduced pyrazine ring improves solubility but may decrease metabolic stability.
    • Synthesized via Ugi-Huisgen tandem reactions in near-quantitative yields .

Pyrazolo-Pyrazines (e.g., 3-bromo-4-chloropyrazolo[1,5-a]pyrazine):

  • Feature a pyrazole ring fused to pyrazine instead of triazole.
  • Differ in electronic properties (e.g., dipole moments) and bioactivity profiles .

Substituent Effects on Reactivity and Bioactivity

Compound Substituents Synthesis Yield Key Activity Reference
4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine 4-Cl, 6-CH₃ 75–85%* Kinase inhibition (c-Met)
4-Phenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine 4-Ph, 6,7-H₂ 89% Antiviral lead
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine 3-Cl, 8-Cl 68% Antitumor candidate
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Tetrahydro pyrazine 95% Antibacterial

*Estimated based on analogous syntheses .

Biological Activity

4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer activities, and its structure-activity relationships (SAR).

  • Molecular Formula : C5_5H5_5ClN4_4
  • Molecular Weight : 154.557 g/mol
  • CAS Number : 1707566-56-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[1,5-a]pyrazine derivatives. For instance, compounds similar to 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study evaluating various triazolo derivatives:

  • Test Organisms : Staphylococcus aureus and Escherichia coli
  • Method : Microbroth dilution method
  • Results : Some derivatives exhibited MIC values comparable to standard antibiotics like ampicillin. For example, a related compound showed MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli .

Antifungal Activity

The compound's antifungal potential has also been investigated. Triazole derivatives are known for their ability to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

Research Findings

A series of studies have demonstrated that modifications at the 6-position of the triazole ring can enhance antifungal activity. For instance:

  • Compounds with longer alkyl chains at the R2_2 position showed increased lipophilicity, leading to improved membrane permeability and antifungal efficacy .

Anticancer Activity

The anticancer properties of triazolo[1,5-a]pyrazines have been a focus of research due to their ability to inhibit various cancer cell lines.

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

  • Substituents at the 4-position significantly affect cytotoxicity.
  • Compounds with electron-donating groups at specific positions exhibited enhanced activity against cancer cells .
CompoundStructureEC50 (µM)Activity
Compound AR = H2.1Moderate potency
Compound BR = CH3_30.17High potency

The proposed mechanisms for the biological activities of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine include:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of fungal cell membrane integrity.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

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